molecular formula C35H39F7N4O6 B609775 Orvepitant maleate CAS No. 579475-24-4

Orvepitant maleate

Cat. No. B609775
M. Wt: 744.71
InChI Key: IPACOHTZCSBGBV-WUXDIRCFSA-N
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Description

Orvepitant maleate is a potent, selective, orally active, and well-tolerated neurokinin-1 receptor (NK-1) antagonist . It has the potential for depressive disorder and chronic refractory cough (CRC) treatment . It has been used in trials studying the treatment of Depressive Disorder, Depressive Disorder, Major, Post-Traumatic Stress Disorder, and Posttraumatic Stress Disorder (PTSD) .


Molecular Structure Analysis

Orvepitant maleate has a molecular formula of C35H39F7N4O6 . Its exact mass is 744.28 and its molecular weight is 744.710 . The structure of Orvepitant maleate includes a piperidine ring, a pyrrolopyrazine ring, and two phenyl rings, one of which is substituted with two trifluoromethyl groups .

Scientific Research Applications

  • Antidepressant Mechanism : Orvepitant maleate, as a selective neurokinin-1 (NK1) antagonist (GW823296), has been investigated for its potential as an antidepressant. Clinical studies have shown that full, persistent blockade of central NK1 receptors might be effective in treating major depressive disorder (MDD), with varying degrees of efficacy observed across different studies (Ratti et al., 2013).

  • Antitussive Therapy for Chronic Refractory Cough : In the context of chronic refractory cough (CRC), orvepitant has shown promising results as an antitussive therapy. It was found to significantly and sustainably improve objective cough frequency, severity, and quality of life in patients, indicating its potential for further clinical investigation in this area (Smith et al., 2019).

  • Treatment of EGFRI-Induced Pruritus in Cancer Patients : Orvepitant has been evaluated as a treatment for intense pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs) in cancer patients. Although the trial faced challenges in recruitment, orvepitant was found to be safe and well-tolerated, though its efficacy in reducing pruritus intensity was not significantly different from placebo (Vincenzi et al., 2020).

  • Inhibition of Itch-Associated Response : Orvepitant has demonstrated effectiveness as an inhibitor of itch-associated response in a Mongolian gerbil model. This supports the antipruritic potential of orvepitant, suggesting its evaluation in clinical trials for pruritus treatment (Trower et al., 2014).

Future Directions

Orvepitant maleate has shown promise in clinical trials for the treatment of chronic refractory cough (CRC) . It has demonstrated clinically relevant and sustained improvements in cough frequency and quality of life . A larger study is now underway to confirm these initial findings . This suggests that Orvepitant maleate may have potential future applications in the treatment of CRC and possibly other conditions related to the neurokinin-1 (NK-1) receptor.

properties

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPACOHTZCSBGBV-WUXDIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F7N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orvepitant maleate

CAS RN

579475-24-4
Record name Orvepitant maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORVEPITANT MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
OFT BLOG - allfordrugs.com
… the synthesis of orvepitant maleate using substantially the … orvepitant maleate can be obtained in a new crystalline form. In particular, we have discovered a form of orvepitant maleate …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… the synthesis of orvepitant maleate using substantially the … orvepitant maleate can be obtained in a new crystalline form. In particular, we have discovered a form of orvepitant maleate …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… the synthesis of orvepitant maleate using substantially the … orvepitant maleate can be obtained in a new crystalline form. In particular, we have discovered a form of orvepitant maleate …
Number of citations: 0 www.allfordrugs.com
I vitro Activity, I vivo Activity
Number of citations: 0
中林哲夫 - 臨床薬理, 2012 - jstage.jst.go.jp
There remain unmet needs in effective treatment for major depressive disorder, and development of newer antidepressants are being continued. This report will summarize the …
Number of citations: 5 www.jstage.jst.go.jp
中林哲夫, 玉浦明美, 近野健一 - ファルマシア, 2011 - jstage.jst.go.jp
22 (1) 27 (7) 38 (6) 15 (2) 136 (17) 27 (0) Z5 (2) 16 (5) 19 (5) 131 (15) 35 (6) 10 (1) 25 (5) 21 (2) 120 (16> NIH 臨床試験登録デ ータベ ース (http:/fwww, ctinicattrlals. govf) 登 録試験数 (…
Number of citations: 1 www.jstage.jst.go.jp

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